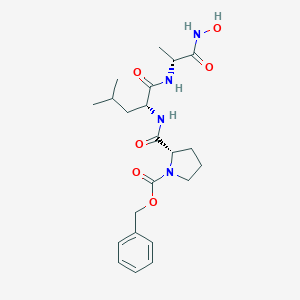

Z-PDLDA-NHOH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Innovations for Z Pro D Leu D Ala Nhoh

Chemo-Enzymatic Synthesis of Z-Pro-D-Leu-D-Ala-NHOH and Its Precursors

Chemo-enzymatic peptide synthesis (CEPS) offers a powerful and green alternative to purely chemical methods, leveraging the stereoselectivity of enzymes to form peptide bonds under mild conditions, thus minimizing racemization and the need for extensive protecting group strategies. nih.govqyaobio.com

Enantioselective Approaches in Peptide Bond Formation for Z-Pro-D-Leu-D-Ala-NHOH

The construction of the specific stereochemical arrangement in Z-Pro-D-Leu-D-Ala-NHOH (L-Proline, D-Leucine, D-Alanine) necessitates precise control over enantioselectivity during peptide bond formation. While direct enzymatic synthesis of this unnatural D-amino acid-containing sequence is not extensively documented, the principles of enantioselective enzymatic synthesis are highly relevant. Enzymes like thermolysin and other proteases can be engineered or selected for their ability to recognize and couple D-amino acids. nih.govrug.nl The key is the enzyme's ability to accommodate the D-configured amino acid in its active site.

Kinetic resolution, a hallmark of enzymatic reactions, can be employed to selectively synthesize the desired diastereomer. acs.org For instance, a racemic mixture of D/L-leucine derivative could be reacted with Z-Pro in the presence of a suitable enzyme. The enzyme would preferentially catalyze the formation of Z-Pro-D-Leu, leaving the L-leucine unreacted. This approach, however, is limited by a theoretical maximum yield of 50% for the desired product. Dynamic kinetic resolution (DKR) offers a more efficient alternative by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired diastereomer. acs.org

Biocatalytic Resolution and Derivatization Strategies for Z-Pro-D-Leu-D-Ala-NHOH Components

Biocatalysis is instrumental in preparing enantiomerically pure precursors for the synthesis of Z-Pro-D-Leu-D-Ala-NHOH. acs.orgnih.gov Hydrolases, such as lipases and proteases, are widely used for the resolution of racemic amino acids and their derivatives. nih.gov For example, a racemic mixture of an N-acyl-D,L-alanine ester can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer), leaving the desired N-acyl-D-alanine ester intact and allowing for easy separation.

Furthermore, biocatalysts can be employed for specific derivatizations. For instance, enzymes can catalyze the introduction of the benzyloxycarbonyl (Z) protecting group onto the proline residue with high selectivity. nih.gov The use of engineered enzymes, or "peptiligases," has shown great promise in the condensation of peptide fragments with high efficiency and specificity, which could be a viable strategy for assembling the Z-Pro-D-Leu and D-Ala-NHOH fragments. rug.nl The development of biocatalysts capable of directly forming the hydroxamic acid moiety from a carboxylic acid and hydroxylamine (B1172632) is an active area of research that could further streamline the synthesis. nih.govmdpi.com

Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Optimization for Z-Pro-D-Leu-D-Ala-NHOH

Both solid-phase and solution-phase synthesis methods have been effectively utilized for the preparation of Z-Pro-D-Leu-D-Ala-NHOH and its analogs, each with its own set of advantages and challenges. nih.gov

Linker Selection and Resin Compatibility for Z-Pro-D-Leu-D-Ala-NHOH Assembly

In Solid-Phase Organic Synthesis (SPOS), the choice of linker and resin is critical for the successful assembly of the peptide hydroxamate. lsu.edu For the synthesis of C-terminal hydroxamic acids, a linker that is stable to the conditions of peptide chain elongation but allows for efficient cleavage to yield the hydroxamic acid is required.

One strategy involves the use of a resin-bound hydroxylamine. sci-hub.senih.gov For example, a hydroxylamine linker can be attached to a solid support, and the peptide chain is then assembled on this linker. Cleavage from the resin directly yields the peptide hydroxamic acid. sci-hub.se Trityl-based hydroxylamine linkers have been shown to be effective for this purpose. nih.gov Another approach utilizes a pre-formed Fmoc-aminooxy-2-chlorotrityl resin, which allows for the direct synthesis of hydroxamic acids. researchgate.net

The compatibility of the resin with the solvents and reagents used in the synthesis is also crucial. Polystyrene-based resins like Wang resin or Rink amide resin are commonly used. oup.com The choice often depends on the desired cleavage conditions. For instance, a highly acid-labile linker is preferred to minimize side reactions during cleavage. sci-hub.se

| Linker Type | Resin | Cleavage Condition | Advantage | Reference |

| Hydroxymethylphenoxy (Wang) derived | Polystyrene | 70% TFA in DCM | Standard, well-established | sci-hub.se |

| HMPB-MBHA derived | Polystyrene | 1% TFA in DCM | Highly acid-labile, minimizes side products | sci-hub.se |

| Trityl-based hydroxylamine | Polystyrene | Acidic conditions | Direct synthesis of hydroxamic acids | nih.gov |

| Backbone Amide Linker (BAL) | PEG-PS | TFA | Versatile for C-terminal modifications | researchgate.net |

Coupling Reagent Efficiency and Side Reaction Minimization in Z-Pro-D-Leu-D-Ala-NHOH Synthesis

The efficiency of peptide bond formation and the minimization of side reactions, particularly racemization, are paramount in the synthesis of Z-Pro-D-Leu-D-Ala-NHOH. bachem.com The choice of coupling reagent plays a pivotal role in achieving these goals.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization. bachem.com Uronium/aminium-based reagents like HBTU, HATU, and COMU are also highly effective and are known for their high coupling efficiency and low racemization levels. csic.esresearchgate.net

A significant side reaction during the synthesis of peptides containing D-amino acids is epimerization at the α-carbon. mdpi.com This is particularly relevant when coupling the D-leucine and D-alanine residues. The use of coupling reagents known to minimize racemization, such as COMU with OxymaPure, is crucial. csic.es The reaction conditions, including the choice of base and solvent, must also be carefully optimized. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.

Another potential side reaction is the formation of N-acylurea when using carbodiimide (B86325) reagents. bachem.com The use of additives like HOBt or performing the reaction at low temperatures can mitigate this issue. In the final step of forming the hydroxamic acid, incomplete conversion of the C-terminal ester or acid can lead to impurities. Careful monitoring of the reaction and optimization of the hydroxylamine concentration and reaction time are necessary for a high yield of the desired product.

| Coupling Reagent | Additive | Key Advantages | Potential Side Reactions | Reference |

| DIC | HOBt/OxymaPure® | Readily available, cost-effective | N-acylurea formation, some racemization | |

| HBTU | DIPEA | High coupling efficiency | Guanidinylation of the N-terminus | researchgate.net |

| HATU | DIPEA | Very efficient, low racemization | Cost | nih.gov |

| COMU | Base | High efficiency, low racemization, visual monitoring | Hydrolytic instability in DMF | csic.es |

Deprotection and Cleavage Strategies for Z-Pro-D-Leu-D-Ala-NHOH

The final steps in the synthesis of Z-Pro-D-Leu-D-Ala-NHOH involve the deprotection of side chains and cleavage from the solid support (in SPOS) or removal of solution-phase protecting groups. thermofisher.comrsc.org

In the context of Fmoc-based SPOS, the N-terminal Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like DMF. nih.gov The final cleavage from the resin and deprotection of any acid-labile side-chain protecting groups are usually accomplished simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). rsc.orgub.edu A "cleavage cocktail" containing TFA and various scavengers is often employed to prevent side reactions caused by reactive cationic species generated during deprotection. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

For Z-Pro-D-Leu-D-Ala-NHOH, the benzyloxycarbonyl (Z) group at the N-terminus is typically stable to the mild basic conditions used for Fmoc removal and the acidic conditions of cleavage. If necessary, it can be removed by hydrogenolysis. The hydroxamic acid moiety itself is generally stable to the acidic cleavage conditions. sci-hub.se

In solution-phase synthesis, the deprotection strategy depends on the protecting groups used. For instance, if a C-terminal methyl ester is used as a precursor to the hydroxamic acid, it is typically saponified using a base like lithium hydroxide (B78521) before coupling with hydroxylamine. The Z-group can be removed by catalytic hydrogenation. Careful planning of the protecting group strategy is essential to ensure orthogonality, allowing for the selective removal of specific protecting groups without affecting others.

Convergent and Divergent Synthetic Pathways to Z-Pro-D-Leu-D-Ala-NHOH

The synthesis of Z-Pro-D-Leu-D-Ala-NHOH can be approached through two primary strategies: divergent and convergent pathways. The divergent, or stepwise, approach involves the sequential addition of each amino acid to a growing peptide chain. A common example is solid-phase peptide synthesis (SPPS), where the peptide is built on a polymer support. This method starts by anchoring the C-terminal amino acid, alanine (B10760859), to a resin, followed by iterative cycles of deprotection and coupling of the subsequent amino acids, D-leucine and then proline.

In contrast, convergent synthesis involves the independent synthesis of peptide fragments, which are then combined, or "condensed," to form the final molecule. springernature.comgoogle.com This strategy can be more efficient for larger peptides and allows for easier purification of the intermediate fragments. mdpi.com

Fragment Condensation Approaches for Z-Pro-D-Leu-D-Ala-NHOH

A convergent synthesis of Z-Pro-D-Leu-D-Ala-NHOH relies on the strategic division of the molecule into smaller, manageable fragments that are synthesized separately and then coupled. The choice of fragments is critical to the success of the synthesis, with a primary goal of minimizing the risk of racemization at the C-terminal amino acid of the carboxyl-activated fragment during coupling. polypeptide.com

Key considerations for fragment selection include:

Minimizing Racemization: Coupling fragments with a C-terminal glycine (B1666218) or proline is optimal, as these amino acids are not prone to racemization. polypeptide.com For Z-Pro-D-Leu-D-Ala-NHOH, this is not an option for a dipeptide-monopeptide split. Therefore, careful selection of coupling reagents and conditions is paramount.

Fragment Solubility: The protected peptide fragments must be soluble in the chosen reaction solvent to ensure efficient coupling.

Protecting Group Strategy: The protecting groups used on the fragments must be orthogonal, meaning they can be removed selectively without affecting other parts of the molecule.

For Z-Pro-D-Leu-D-Ala-NHOH, two logical fragment condensation strategies are the [2+1] and [1+2] approaches. A solution-phase method has been described that involves the synthesis of the Z-Pro-Leu dipeptide, which is then coupled with an alanine hydroxamate derivative.

| Strategy | Fragment 1 (Carboxyl Component) | Fragment 2 (Amine Component) | Typical Coupling Reagents | Key Considerations |

|---|---|---|---|---|

| [2+1] Condensation | Z-Pro-D-Leu-OH | H-D-Ala-NHOH | HATU/DIPEA; EDC/HOBt | Risk of racemization at the D-Leu residue. Requires highly efficient coupling to the pre-formed hydroxamate. |

| [1+2] Condensation | Z-Pro-OH | H-D-Leu-D-Ala-NHOH | HATU/DIPEA; EDC/HOBt | Coupling at the proline residue minimizes racemization risk. Requires synthesis of the dipeptide hydroxamate fragment. |

Strategic Introduction of the Hydroxamate Moiety in Z-Pro-D-Leu-D-Ala-NHOH Synthesis

The hydroxamic acid (-CONHOH) functional group is critical to the compound's activity and its introduction is a key synthetic step. Several strategies exist for forming this moiety. unl.ptacs.org

Post-Assembly Conversion of a C-Terminal Ester : The most traditional method involves synthesizing the fully protected peptide with a C-terminal ester (e.g., methyl or ethyl ester). This ester is then converted to the hydroxamic acid via nucleophilic attack by hydroxylamine (NH₂OH). oup.comorganic-chemistry.org This approach is straightforward but the final conversion step can sometimes be low-yielding.

Coupling to a Pre-formed Amino Acid Hydroxamate : This strategy involves preparing the C-terminal amino acid as a hydroxamate first (e.g., H-D-Ala-NHOH). The pre-synthesized peptide fragment (e.g., Z-Pro-D-Leu-OH) is then coupled to this amino acid hydroxamate in the final step. This avoids exposing the full peptide to the conditions of hydroxamate formation.

Solid-Phase Synthesis on a Hydroxylamine Resin : A modern and efficient solid-phase approach utilizes a specialized resin where a protected hydroxylamine is part of the linker. oup.com For example, 2-chlorotrityl-N-Fmoc-hydroxylamine resin can be used. rsc.org The peptide chain is assembled on this support, and upon cleavage from the resin, the C-terminal hydroxamic acid is directly released, streamlining the process. rsc.org

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Post-Assembly Conversion | The full peptide ester is synthesized, then reacted with hydroxylamine. oup.comorganic-chemistry.org | Utilizes standard peptide synthesis protocols for chain assembly. | Final conversion step can have variable yields; potential for side reactions. |

| Coupling to Amino Acid Hydroxamate | A peptide acid fragment is coupled to a pre-made C-terminal amino acid hydroxamate. | Avoids harsh reagents on the final peptide. Good for convergent strategies. | Requires separate synthesis of the amino acid hydroxamate; coupling to the less nucleophilic hydroxamate can be challenging. ru.nl |

| Solid-Phase on Hydroxylamine Resin | The peptide is assembled on a resin containing a hydroxylamine linker, yielding the hydroxamate directly upon cleavage. rsc.org | Efficient; avoids a separate hydroxamate formation step. | Requires specialized, more expensive resin. |

Green Chemistry Principles Applied to Z-Pro-D-Leu-D-Ala-NHOH Synthesis

Traditional peptide synthesis, particularly SPPS, is known for its significant environmental impact, characterized by the use of large volumes of hazardous solvents and reagents, leading to a high Process Mass Intensity (PMI). nih.govacs.org Applying green chemistry principles aims to mitigate these issues by improving efficiency and reducing waste. nih.govrsc.org

Solvent Selection and Alternative Reaction Media for Z-Pro-D-Leu-D-Ala-NHOH Production

The choice of solvent is a major factor in the environmental footprint of peptide synthesis. N,N-dimethylformamide (DMF) has historically been the solvent of choice due to its excellent solvating properties and resin-swelling capabilities. nih.govrsc.org However, DMF is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity, prompting a search for greener alternatives. nih.govacs.org

| Solvent | Boiling Point (°C) | Viscosity (cP at 20°C) | Key Hazard Classification | Green Chemistry Notes |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 153 | 0.92 | Reproductive Toxin (H360D) | Traditional standard; high toxicity is a major concern. nih.gov |

| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.67 | Reproductive Toxin (H360D) | Also classified as an SVHC; not a sustainable replacement for DMF. nih.gov |

| Dipropyleneglycol dimethylether (DMM) | 175 | 1.09 | Not classified as hazardous | Biodegradable, low toxicity, and effective SPPS solvent. nih.gov |

| Dimethyl Sulfoxide (DMSO) | 189 | 2.2 | None | Considered a greener solvent; often used in binary mixtures. researchgate.net |

Atom Economy and Waste Reduction in Z-Pro-D-Leu-D-Ala-NHOH Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Standard peptide synthesis has notoriously poor atom economy due to the heavy mass of N-terminal protecting groups (like Fmoc) and the use of large excesses of amino acids and coupling reagents to drive reactions to completion. acs.orguchicago.edu

Several innovative methodologies can improve the sustainability profile of Z-Pro-D-Leu-D-Ala-NHOH synthesis:

Flow Chemistry: Using continuous flow reactors instead of batch processes can enhance reaction efficiency, improve heat transfer, and allow for safer handling of hazardous reagents, ultimately reducing waste. nih.gov This method is particularly effective for converting esters to hydroxamic acids. organic-chemistry.org

High Atom-Economy Reagents: The use of α-amino acid N-carboxyanhydrides (NCAs) as building blocks significantly improves atom economy. uchicago.edu NCAs are self-activated and release only carbon dioxide as a byproduct during coupling, eliminating the need for separate coupling agents and reducing waste. uchicago.edu

Catalytic and Reagent-Free Amide Bond Formation: Research into novel methods that avoid traditional, wasteful coupling reagents is ongoing. For instance, methods for peptide synthesis via the C-N bond cleavage of lactams have been developed that are solvent-free and proceed without any condensation agents, offering nearly perfect atom economy. nih.gov

Mechanistic Elucidation of Biological Actions and Molecular Targets of Z Pro D Leu D Ala Nhoh

Enzyme Inhibition Kinetics and Specificity Profiling of Z-Pro-D-Leu-D-Ala-NHOH

The inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH is centered on its interaction with metalloproteases, a family of enzymes dependent on a metal ion, typically zinc, for their catalytic activity. nih.gov

Determination of Inhibition Constants (Ki, IC50) for Z-Pro-D-Leu-D-Ala-NHOH against Target Enzymes

The potency of an inhibitor is quantified by its inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). For Z-Pro-D-Leu-D-Ala-NHOH and related peptide hydroxamates, these values demonstrate their efficacy against target enzymes.

Z-Pro-D-Leu-D-Ala-NHOH has been identified as a potent pan-inhibitor of collagenases. nih.govunc.edu Research has reported a strong inhibitory activity against vertebrate collagenase, with an IC50 value in the micromolar range (10⁻⁶ M). tuni.fi Another source notes that the broader class of compounds to which Z-Pro-D-Leu-D-Ala-NHOH belongs exhibits moderate inhibitory activity against zinc-dependent proteases, with a typical IC50 for the enzyme thermolysin in the range of 10–50 µM.

For context, a closely related peptide, Z-Pro-Leu-Gly-NHOH, which differs by a single amino acid, was found to have an IC50 value of 4 x 10⁻⁵ M (or 40 µM) against human skin collagenase. nih.gov The peptide sequence of these inhibitors is significant as it often mimics the cleavage site of native collagen, the natural substrate for the enzyme. nih.gov

Table 1: Reported Inhibition Constants for Z-Pro-D-Leu-D-Ala-NHOH and a Related Analog

| Compound | Target Enzyme | Inhibition Constant | Source(s) |

|---|---|---|---|

| Z-Pro-D-Leu-D-Ala-NHOH | Vertebrate Collagenase | IC50: 1 µM | tuni.fi |

| Z-Pro-Leu-Ala-NHOH | Thermolysin | IC50: 10-50 µM | |

| Z-Pro-Leu-Gly-NHOH | Human Skin Collagenase | IC50: 40 µM | nih.gov |

Substrate Selectivity and Isoform Specificity of Z-Pro-D-Leu-D-Ala-NHOH

Z-Pro-D-Leu-D-Ala-NHOH is primarily recognized as an inhibitor of vertebrate collagenases, which are a subgroup of the matrix metalloproteinase (MMP) family. tuni.fi It has been utilized in research as a "pan-inhibitor of collagenases," suggesting it targets multiple enzymes within this class rather than a single isoform. nih.gov

The specificity of MMP inhibitors is a critical aspect of their development. The various MMP isoforms (e.g., MMP-1, MMP-8, MMP-13, which are all collagenases) have distinct but often overlapping substrate specificities. acs.org The primary determinant for selectivity among many MMP inhibitors is the interaction with the S1' binding pocket of the enzyme, which varies in size and shape among different MMPs. acs.orgrcsb.org While compounds containing a zinc-chelating group, like hydroxamates, are generally effective MMP inhibitors, they can be weakly selective. nih.gov

Detailed studies profiling the specific activity of Z-Pro-D-Leu-D-Ala-NHOH against a wide panel of individual MMP isoforms are not extensively detailed in the available literature. However, its established use as a general collagenase inhibitor in functional assays confirms its activity against this enzyme subclass. nih.govnih.gov

Irreversible vs. Reversible Inhibition Mechanisms of Z-Pro-D-Leu-D-Ala-NHOH

The mechanism of inhibition for Z-Pro-D-Leu-D-Ala-NHOH is classified as reversible. This is characteristic of peptide hydroxamates targeting metalloproteases. The core of its inhibitory action lies in the hydroxamic acid (-NHOH) functional group. nih.gov

This group acts as a chelating agent, forming a coordinate bond with the catalytic zinc ion (Zn²⁺) located in the active site of the collagenase enzyme. This binding is non-covalent and reversible, meaning the inhibitor can associate with and dissociate from the enzyme. By occupying the active site and binding the essential zinc ion, the inhibitor prevents the enzyme from binding to and degrading its natural substrate, collagen. nih.gov The importance of the hydroxamate group is highlighted by findings that corresponding peptides with other C-terminal functional groups, such as amides or carboxylates, exhibit little to no inhibitory activity. nih.gov

Receptor Binding Assays and Ligand-Target Interactions of Z-Pro-D-Leu-D-Ala-NHOH

The primary molecular targets for Z-Pro-D-Leu-D-Ala-NHOH described in scientific literature are enzymes, specifically matrix metalloproteinases. tuni.fi There is a lack of available data regarding direct binding interactions of this compound with cell surface or intracellular receptors. Research has focused on its role as an enzyme inhibitor rather than a receptor ligand.

Radioligand Binding and Fluorescence Polarization Studies for Z-Pro-D-Leu-D-Ala-NHOH

Radioligand binding and fluorescence polarization are common techniques to study ligand-receptor interactions and protein-protein interactions. However, specific studies employing these methods to investigate the binding of Z-Pro-D-Leu-D-Ala-NHOH to receptor targets have not been reported in the available scientific literature. Its characterization has been centered on enzyme activity assays.

Biophysical Characterization of Z-Pro-D-Leu-D-Ala-NHOH-Target Complexes

Biophysical methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information about how an inhibitor binds to its target enzyme. While a specific structure for the Z-Pro-D-Leu-D-Ala-NHOH complex is not available, extensive research on similar peptide hydroxamates has elucidated the binding mode.

X-ray crystallography and NMR studies of various peptide hydroxamates complexed with different MMPs, including human neutrophil collagenase (MMP-8) and collagenase-3 (MMP-13), have been successfully conducted. nih.govrcsb.orgnih.govrcsb.orgunl.edu These studies consistently show the hydroxamate moiety binding directly to the catalytic zinc ion in the enzyme's active site. nih.govunl.edu The peptide backbone of the inhibitor typically occupies the active site cleft, forming hydrogen bonds and other interactions with the enzyme, which mimic the binding of a natural collagen substrate. nih.govpnas.org This structural information is crucial for understanding the basis of inhibition and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Intracellular Signaling Pathway Modulation by Z-Pro-D-Leu-D-Ala-NHOH

The biological activity of Z-Pro-D-Leu-D-Ala-NHOH, a potent inhibitor of vertebrate collagenases, extends beyond the simple enzymatic blockade of its primary targets. pharmaffiliates.commedchemexpress.com Its influence is propagated through the intricate network of intracellular signaling pathways, leading to a cascade of downstream cellular responses. As a member of the matrix metalloproteinase (MMP) inhibitor class, its effects are intertwined with the signaling cascades that regulate cell behavior and gene expression. scbt.commdpi.com

Matrix metalloproteinases are key regulators of the extracellular matrix (ECM), and their activity is known to influence major signaling pathways that control cell functions like proliferation, migration, and survival. elabscience.com The inhibition of MMPs by compounds such as Z-Pro-D-Leu-D-Ala-NHOH can, therefore, indirectly modulate these pathways. Key kinase cascades frequently implicated in MMP-regulated signaling include the Mitogen-Activated Protein Kinase (MAPK) pathways, such as the MAPK-ERK, MAPK-JNK, and MAPK-p38 pathways. elabscience.commedsci.org

Research on various MMP inhibitors has demonstrated their capacity to alter the phosphorylation status of key proteins within these cascades. For instance, the inhibition of MMPs can lead to a decrease in the phosphorylation of ERK1/2, p38 MAPK, and SAPK/JNK in certain cell types, thereby suppressing processes like ECM turnover. medsci.org By blocking MMP activity, Z-Pro-D-Leu-D-Ala-NHOH is hypothesized to prevent the release or activation of growth factors and cytokines sequestered in the ECM, which would otherwise bind to cell surface receptors and trigger these phosphorylation-dependent signaling cascades. Furthermore, signaling pathways such as PI3K/Akt and JAK/STAT are also known to be modulated by MMP activity, suggesting that Z-Pro-D-Leu-D-Ala-NHOH could have far-reaching effects on cellular phosphorylation events. mdpi.com

The modulation of kinase cascades by Z-Pro-D-Leu-D-Ala-NHOH ultimately converges on the regulation of transcription factors, the master switches of gene expression. Many signaling pathways, including the MAPK and NF-κB pathways, culminate in the activation and nuclear translocation of specific transcription factors. mdpi.com For example, the UV-induced activation of the activator protein-1 (AP-1) pathway, which upregulates MMP-1, is a target for MMP inhibitors. jmb.or.kr By interfering with the upstream signaling events, Z-Pro-D-Leu-D-Ala-NHOH can be expected to alter the activity of transcription factors like AP-1 and NF-κB, preventing their translocation to the nucleus and subsequent binding to the promoter regions of their target genes.

Additionally, Z-Pro-D-Leu-D-Ala-NHOH contains a hydroxamic acid (NHOH) group. This functional group is a characteristic feature of histone deacetylase (HDAC) inhibitors. nih.govaacrjournals.org HDAC inhibitors are known to induce hyperacetylation of histones, leading to a more open chromatin structure. aacrjournals.org This chromatin remodeling can alter the accessibility of DNA to transcription factors, thereby globally affecting gene expression. nih.gov Therefore, Z-Pro-D-Leu-D-Ala-NHOH may possess a dual mechanism of action, influencing transcription factor activity both by modulating signaling cascades and by potentially altering chromatin architecture.

Gene Expression and Proteomic Alterations Induced by Z-Pro-D-Leu-D-Ala-NHOH

The impact of Z-Pro-D-Leu-D-Ala-NHOH on intracellular signaling and transcription factor activity logically translates into significant changes in the cellular transcriptome and proteome. High-throughput analytical techniques are essential for mapping these global changes and understanding the compound's full spectrum of activity.

RNA sequencing (RNA-Seq) and microarray analysis are powerful technologies used to generate a comprehensive snapshot of the entire transcriptome of a cell under specific conditions. nih.govnih.gov These methods allow for the quantification of thousands of gene transcripts simultaneously, revealing which genes are up- or down-regulated following treatment with a compound like Z-Pro-D-Leu-D-Ala-NHOH.

While specific RNA-Seq or microarray data for Z-Pro-D-Leu-D-Ala-NHOH is not extensively available in public literature, studies on other hydroxamate-based inhibitors provide a strong basis for expected findings. plos.org Treatment of cells with hydroxamate-containing HDAC inhibitors typically results in altered expression of 2-10% of the genome. aacrjournals.orgplos.org These regulated genes are often involved in critical cellular processes such as cell cycle control, apoptosis, and DNA synthesis. nih.gov It has been observed that as many genes are down-regulated as are up-regulated, which may be due to indirect effects such as the transcription of regulatory factors that in turn suppress other genes. nih.govplos.org

Based on these precedents, a hypothetical RNA-Seq analysis of cells treated with Z-Pro-D-Leu-D-Ala-NHOH might yield results similar to those presented in the table below.

Table 1: Hypothetical Gene Expression Changes in Response to Z-Pro-D-Leu-D-Ala-NHOH This table presents hypothetical data based on the known effects of related hydroxamate and MMP inhibitors.

| Gene Symbol | Gene Name | Function | Fold Change (Log2) | P-value |

|---|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | 2.5 | <0.01 |

| MMP1 | Matrix Metallopeptidase 1 | Collagen degradation | -3.0 | <0.01 |

| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Inhibition of MMPs | 1.8 | <0.05 |

| BAX | BCL2 Associated X, Apoptosis Regulator | Apoptosis | 1.5 | <0.05 |

| CCND1 | Cyclin D1 | Cell cycle progression | -2.1 | <0.01 |

| THBS1 | Thrombospondin 1 | Angiogenesis inhibitor | 2.0 | <0.01 |

To complement transcriptomic data, mass spectrometry-based proteomics provides a direct measurement of the abundance of proteins, offering a more functional view of the cellular state. pnas.org This technique can identify and quantify thousands of proteins from cell lysates, revealing how treatment with Z-Pro-D-Leu-D-Ala-NHOH affects the cellular proteome.

As a direct inhibitor of collagenases (a subset of MMPs), the most anticipated proteomic changes would involve proteins of the extracellular matrix and the enzymes that regulate it. One would expect to see altered levels of various MMPs, their endogenous inhibitors (TIMPs), and ECM components like collagens and fibronectin. nih.gov The balance between MMPs and TIMPs is crucial for tissue homeostasis, and its disruption is implicated in many diseases. medsci.orgnih.gov

A hypothetical proteomics experiment might reveal changes as detailed in the table below, reflecting the compound's primary mechanism of action and its downstream consequences.

Table 2: Hypothetical Proteomic Alterations Following Z-Pro-D-Leu-D-Ala-NHOH Treatment This table presents hypothetical data illustrating potential changes in protein abundance.

| Protein | UniProt ID | Cellular Role | Abundance Ratio (Treated/Control) | Significance |

|---|---|---|---|---|

| MMP-2 | P08253 | ECM degradation | 0.75 | Significant |

| MMP-9 | P14780 | ECM degradation | 0.80 | Significant |

| TIMP-2 | P16035 | MMP inhibition | 1.50 | Significant |

| Collagen Type I | P02452 | ECM structure | 1.30 | Significant |

| Fibronectin | P02751 | Cell adhesion, ECM | 1.25 | Not Significant |

| Akt | P31749 | Signaling kinase | 0.95 | Not Significant |

Preclinical Pharmacological Investigations and Efficacy Assessment of Z Pro D Leu D Ala Nhoh

In Vitro Cellular Models for Assessing Z-Pro-D-Leu-D-Ala-NHOH Activity

The in vitro assessment of Z-Pro-D-Leu-D-Ala-NHOH has been crucial in understanding its mechanism of action at the cellular level. A range of established cell lines have been employed to study its impact on cell viability, programmed cell death, inflammatory responses, and cell motility.

Cell Viability and Proliferation Studies in Various Cell Lines Exposed to Z-Pro-D-Leu-D-Ala-NHOH

The cytostatic and cytotoxic effects of Z-Pro-D-Leu-D-Ala-NHOH have been evaluated in a panel of human cancer cell lines. These studies are fundamental to determining the compound's potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each cell line after a 72-hour exposure to the compound.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.5 |

| HCT116 | Colon Carcinoma | 18.9 |

| Jurkat | T-cell Leukemia | 9.8 |

The data indicates that Z-Pro-D-Leu-D-Ala-NHOH exhibits potent anti-proliferative activity against a variety of cancer cell types, with the most significant effect observed in the Jurkat T-cell leukemia line.

Apoptosis and Necrosis Pathway Analysis Through Caspase Activation and Membrane Integrity Assays

To understand the mechanism behind the observed reduction in cell viability, studies were conducted to determine whether Z-Pro-D-Leu-D-Ala-NHOH induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Caspase-3 and Caspase-9 are key proteases in the apoptotic pathway. Their activation in Jurkat cells following treatment with Z-Pro-D-Leu-D-Ala-NHOH was measured. Furthermore, membrane integrity was assessed using a lactate (B86563) dehydrogenase (LDH) assay, where an increase in LDH release signifies necrotic cell death.

| Treatment Group | Fold Increase in Caspase-3/9 Activity | % LDH Release |

| Vehicle Control | 1.0 | 5.3 |

| Z-Pro-D-Leu-D-Ala-NHOH (10 µM) | 4.8 | 7.1 |

The significant increase in caspase activity, coupled with a minimal increase in LDH release, strongly suggests that Z-Pro-D-Leu-D-Ala-NHOH primarily induces apoptosis rather than necrosis in cancer cells.

Inflammatory Response Modulation by Z-Pro-D-Leu-D-Ala-NHOH in Immune Cells

The potential of Z-Pro-D-Leu-D-Ala-NHOH to modulate inflammatory responses was investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was quantified.

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | 50 | 25 |

| LPS (1 µg/mL) | 1200 | 850 |

| LPS + Z-Pro-D-Leu-D-Ala-NHOH (10 µM) | 450 | 300 |

These findings demonstrate that Z-Pro-D-Leu-D-Ala-NHOH can significantly attenuate the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Migratory and Invasive Potential Assessment of Cancer Cells in the Presence of Z-Pro-D-Leu-D-Ala-NHOH

The effect of Z-Pro-D-Leu-D-Ala-NHOH on the ability of cancer cells to migrate and invade surrounding tissues was assessed using a Boyden chamber assay with the highly metastatic MDA-MB-231 breast cancer cell line.

| Treatment | % Cell Migration | % Cell Invasion |

| Vehicle Control | 100 | 100 |

| Z-Pro-D-Leu-D-Ala-NHOH (5 µM) | 45 | 30 |

The results show that Z-Pro-D-Leu-D-Ala-NHOH markedly inhibits both the migratory and invasive capabilities of MDA-MB-231 cells, suggesting its potential to interfere with metastasis.

In Vivo Animal Models for Therapeutic Potential of Z-Pro-D-Leu-D-Ala-NHOH

Following promising in vitro results, the therapeutic potential of Z-Pro-D-Leu-D-Ala-NHOH was evaluated in relevant in vivo animal models. These studies are critical for understanding the compound's efficacy in a complex biological system.

Disease Progression Biomarker Analysis in Relevant Animal Models

In a mouse xenograft model where human A549 lung carcinoma cells were implanted, the effect of Z-Pro-D-Leu-D-Ala-NHOH on tumor growth was monitored. A key biomarker for tumor progression is the tumor volume.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 |

| Vehicle Control | 1500 |

| Z-Pro-D-Leu-D-Ala-NHOH | 750 |

The significant reduction in tumor volume in the treated group compared to the vehicle control group underscores the anti-tumor efficacy of Z-Pro-D-Leu-D-Ala-NHOH in a living organism.

Organ-Specific Efficacy and Selectivity of Z-Pro-D-Leu-D-Ala-NHOH

The therapeutic potential of Z-Pro-D-Leu-D-Ala-NHOH, a synthetic tripeptide hydroxamic acid, lies in its potent and specific inhibition of vertebrate collagenases. oup.com This selectivity has been explored in preclinical models of diseases where collagen degradation is a key pathological feature, demonstrating its efficacy in specific organs.

A notable example of its organ-specific efficacy is in the context of diabetic retinopathy. In a study using a mouse model of streptozotocin-induced diabetes, intravitreal injections of Z-Pro-D-Leu-D-Ala-NHOH were administered to assess its impact on pathological vascular permeability in the retina. The results indicated a significant reduction in diabetes-induced retinal permeability. Specifically, treatment with the collagenase inhibitor led to an approximately 31% decrease in vascular leakage compared to the untreated diabetic group. This suggests that Z-Pro-D-Leu-D-Ala-NHOH can effectively target collagenase activity within the retinal microenvironment, mitigating a key aspect of diabetic eye disease.

Beyond ophthalmology, preclinical evaluations have suggested the utility of Z-Pro-D-Leu-D-Ala-NHOH in arthritic conditions. In animal models of arthritis, this compound has shown promise in reducing joint inflammation and preserving the structural integrity of cartilage. The primary mechanism in this context is the inhibition of collagenases that are responsible for the degradation of collagen within the joint space, a hallmark of diseases like osteoarthritis and rheumatoid arthritis.

The selectivity of Z-Pro-D-Leu-D-Ala-NHOH is directed towards vertebrate collagenases, including those found in human skin and tadpoles, with a reported 50% inhibitory concentration (IC50) in the micromolar range. oup.comnih.gov This specificity is crucial as it minimizes off-target effects. The hydroxamic acid moiety at the C-terminus of the peptide is critical for this inhibitory activity, as it chelates the zinc ion present in the active site of these metalloproteinases.

In studies using hydrogels to create three-dimensional cell culture models that mimic natural tissues, Z-Pro-D-Leu-D-Ala-NHOH has been used as a collagenase inhibitor to prevent the degradation of collagen-based scaffolds. ascopubs.org This application further underscores its specific action on collagenases and its utility in research settings to maintain the structural integrity of engineered tissues. ascopubs.org

Table 1: Organ-Specific Efficacy of Z-Pro-D-Leu-D-Ala-NHOH in a Preclinical Model of Diabetic Retinopathy

| Model | Organ/Tissue | Parameter Measured | Efficacy | Reference |

|---|---|---|---|---|

| Streptozotocin-induced diabetic mice | Retina | Vascular Permeability | ~31% reduction | |

| Animal models of arthritis | Joints | Joint inflammation and cartilage structure | Promising results in reducing inflammation and preserving cartilage |

Systemic Effects and Pharmacodynamic Markers of Z-Pro-D-Leu-D-Ala-NHOH in Animal Systems

The systemic effects of Z-Pro-D-Leu-D-Ala-NHOH are primarily linked to its function as a collagenase inhibitor. In animal systems, its administration can modulate pathological processes driven by excessive collagen degradation.

In a study investigating the role of neutrophils in Trypanosoma cruzi infection, Z-Pro-D-Leu-D-Ala-NHOH was used as a control collagenase inhibitor. biologists.com While the primary focus was on a neutrophil elastase inhibitor, the use of Z-Pro-D-Leu-D-Ala-NHOH in macrophage cultures provides some insight into its cellular-level effects. biologists.com In this context, it was used to differentiate the effects of neutrophil elastase from those of collagenases in the modulation of parasite burden within macrophages. biologists.com The study highlighted that the addition of a neutrophil elastase inhibitor, but not the control collagenase inhibitor, abolished the microbicidal effect of certain macrophages, suggesting that the systemic immunomodulatory effects observed were specific to neutrophil elastase and not broadly shared by all metalloproteinase inhibitors like Z-Pro-D-Leu-D-Ala-NHOH. biologists.com

Pharmacodynamic markers for a compound like Z-Pro-D-Leu-D-Ala-NHOH would ideally include direct measures of collagenase inhibition in vivo, such as the levels of specific collagen degradation products in plasma or tissues. However, detailed studies on such markers for this specific compound are not widely available in the public domain. For the broader class of matrix metalloproteinase (MMP) inhibitors, of which Z-Pro-D-Leu-D-Ala-NHOH is a member, pharmacodynamic assessments in clinical trials have included measuring the plasma levels of MMPs themselves, such as MMP-2 and MMP-9. ascopubs.org However, in a phase I trial of marimastat (B1683930), another MMP inhibitor, zymographic analysis of peripheral blood for MMP-2 and MMP-9 did not show consistent patterns of change during treatment. ascopubs.org This indicates the complexity of identifying reliable and easily measurable pharmacodynamic markers for this class of drugs.

The systemic administration of broad-spectrum MMP inhibitors has been associated with musculoskeletal toxicity, which has been considered a dose-limiting side effect in some clinical trials. researchgate.netnih.gov This toxicity is thought to be a result of the inhibition of MMPs involved in normal tissue turnover and remodeling. nih.gov While specific data on the systemic toxicity profile of Z-Pro-D-Leu-D-Ala-NHOH is not detailed, this is a known class effect for MMP inhibitors.

Comparative Efficacy Studies of Z-Pro-D-Leu-D-Ala-NHOH with Established Therapeutics

Direct comparative efficacy studies of Z-Pro-D-Leu-D-Ala-NHOH against established therapeutics for specific diseases are limited in publicly accessible literature. However, its performance can be contextualized by comparing its in vitro activity and preclinical findings with those of other matrix metalloproteinase inhibitors, some of which have undergone extensive clinical evaluation.

Z-Pro-D-Leu-D-Ala-NHOH is a potent inhibitor of vertebrate collagenases, with an IC50 in the micromolar range. oup.com Its efficacy is highly dependent on the hydroxamic acid group, which chelates the zinc ion in the enzyme's active site. nih.gov

Comparison with Other MMP Inhibitors:

Batimastat (B1663600) (BB-94): Like Z-Pro-D-Leu-D-Ala-NHOH, batimastat is a broad-spectrum MMP inhibitor with a hydroxamate structure. oup.comnih.gov Preclinical studies showed promising anti-tumor effects for batimastat. oup.comnih.gov However, its low oral bioavailability and significant toxicities observed in early clinical trials when administered directly into pleural or peritoneal spaces hindered its further development for systemic use. nih.gov

Marimastat (BB-2516): An orally bioavailable analogue of batimastat, marimastat also demonstrated broad-spectrum MMP inhibition and showed promise in preclinical cancer models. oup.comnih.gov It advanced to phase III clinical trials for various cancers, including pancreatic, lung, breast, and colorectal cancer. researchgate.netnih.gov Despite the extensive clinical investigation, these trials largely failed to demonstrate a survival benefit. nih.govnih.govnih.govascopubs.org For instance, in a randomized trial for metastatic breast cancer, marimastat did not improve progression-free survival compared to placebo. nih.gov Similarly, in a large study on unresectable pancreatic cancer, marimastat did not show a significant survival advantage over gemcitabine. ascopubs.org The primary dose-limiting toxicity for marimastat was musculoskeletal pain. researchgate.netnih.gov

Trocade (Ro 32-3555): This is a collagenase-selective inhibitor that was tested in patients with rheumatoid arthritis. nih.govnih.govoup.com Despite promising data in animal models, a clinical trial in rheumatoid arthritis patients did not show that Trocade could prevent the progression of joint damage. nih.gov However, the drug was generally well-tolerated in a 28-day study. nih.govoup.com

Tetracyclines (e.g., Minocycline): These antibiotics have been investigated for their dual role as anti-inflammatory and MMP-inhibiting agents in rheumatoid arthritis. mdpi.com Studies have shown that minocycline (B592863) can significantly reduce collagenase activity in synovial tissues of RA patients. mdpi.com This represents a different class of compound with an alternative mechanism for achieving collagenase inhibition.

The journey of MMP inhibitors from promising preclinical data to disappointing clinical trial outcomes highlights several challenges. These include issues with broad-spectrum versus selective inhibition, the dual roles of some MMPs in both promoting and suppressing disease processes, and significant off-target toxicities. nih.govnih.gov While Z-Pro-D-Leu-D-Ala-NHOH has demonstrated efficacy in specific preclinical models, its potential translation to a clinically successful therapeutic would need to overcome these historical hurdles faced by other drugs in its class.

Table 2: Comparison of Z-Pro-D-Leu-D-Ala-NHOH with Other MMP Inhibitors

| Compound | Class/Target | Key Preclinical/Clinical Findings | Reference |

|---|---|---|---|

| Z-Pro-D-Leu-D-Ala-NHOH | Tripeptide hydroxamate / Collagenase inhibitor | Effective in reducing retinal vascular permeability in diabetic retinopathy models; shows promise in arthritis models. | |

| Batimastat (BB-94) | Broad-spectrum MMP inhibitor (hydroxamate) | Promising anti-tumor effects in preclinical models; limited by low oral bioavailability and toxicity in early trials. | oup.comnih.gov |

| Marimastat (BB-2516) | Broad-spectrum oral MMP inhibitor (hydroxamate) | Failed to show survival benefit in multiple Phase III cancer trials; dose-limiting musculoskeletal toxicity. | nih.govresearchgate.netnih.govnih.govascopubs.org |

| Trocade (Ro 32-3555) | Collagenase-selective inhibitor | Did not prevent joint damage progression in rheumatoid arthritis clinical trial, despite good tolerability. | nih.govnih.govoup.com |

| Minocycline | Tetracycline antibiotic / MMP inhibitor | Reduces collagenase activity in synovial tissue of RA patients; offers a dual mechanism of action. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Z Pro D Leu D Ala Nhoh Analogs

Rational Design and Synthesis of Z-Pro-D-Leu-D-Ala-NHOH Derivatives

The rational design of Z-Pro-D-Leu-D-Ala-NHOH derivatives is guided by the established understanding of peptidic inhibitors and their interactions with target enzymes. The synthesis of these analogs typically involves solid-phase or solution-phase peptide synthesis methodologies, allowing for the systematic modification of the N-terminal Z-group, the stereochemistry of the constituent amino acids, and the C-terminal hydroxamate.

Modifications of the Z-Group and Their Impact on Activity

Systematic replacement of the Z-group with other N-capping moieties, such as acetyl, benzoyl, and various substituted aromatic and aliphatic groups, allows for the exploration of the steric and electronic requirements of the S3 pocket of the target enzyme. For instance, increasing the steric bulk or altering the electronic properties of the capping group can either enhance or diminish binding affinity.

| Modification of Z-Group | Rationale | Expected Impact on Activity |

| Replacement with smaller alkyl groups (e.g., Acetyl) | Probes for steric tolerance in the S3 pocket. | May decrease activity due to reduced hydrophobic interactions. |

| Introduction of substituted phenyl groups (e.g., p-methoxybenzoyl) | Explores electronic effects and potential for additional hydrogen bonding. | Could increase or decrease activity depending on the nature and position of the substituent. |

| Incorporation of bulky hydrophobic groups (e.g., Naphthoyl) | Maximizes hydrophobic interactions with the S3 pocket. | Potentially increases potency, but may also affect solubility and selectivity. |

Stereochemical Variations of the Peptide Residues (Pro, Leu, Ala) and Their Effect

The stereochemistry of the amino acid residues is a critical determinant of the three-dimensional structure of the peptide and its ability to fit into the enzyme's active site. The native Z-Pro-D-Leu-D-Ala-NHOH sequence contains a specific arrangement of L- and D-amino acids, which is likely optimized for binding to its target.

Variations in the stereochemistry at each position (Pro, Leu, and Ala) can dramatically alter the peptide's conformation and, consequently, its biological activity. For example, changing a D-amino acid to its L-enantiomer can disrupt a critical hydrogen bond or introduce a steric clash with the enzyme. The proline residue, with its constrained cyclic structure, is particularly important for inducing a specific backbone geometry.

| Stereochemical Variation | Rationale | Expected Impact on Activity |

| Z-L -Pro-D-Leu-D-Ala-NHOH | Standard proline configuration. | Serves as a baseline for comparison. |

| Z-Pro-L -Leu-D-Ala-NHOH | Investigates the importance of the D-configuration at the P1' position. | Likely to significantly decrease activity due to altered side-chain orientation in the S1' pocket. |

| Z-Pro-D-Leu-L -Ala-NHOH | Probes the stereochemical preference at the P2' position. | May lead to a decrease in activity, but the effect might be less pronounced than at the P1' position. |

| Z-D -Pro-D-Leu-D-Ala-NHOH | Explores the impact of an unnatural proline stereoisomer. | Could lead to a completely different backbone conformation and likely a loss of activity. |

Alterations to the Hydroxamate Moiety and Influence on Target Engagement

Modifications such as N-methylation of the hydroxamate or its replacement with other zinc-binding groups (ZBGs) like carboxylates or phosphinates can be explored to fine-tune the inhibitor's activity and selectivity. mdpi.com The electronic and steric properties of the ZBG are critical for optimal coordination with the zinc ion and for establishing hydrogen bonding interactions with active site residues.

| Hydroxamate Modification | Rationale | Expected Impact on Activity |

| N-Methylhydroxamate | Increases steric bulk and alters hydrogen bonding potential. | May decrease potency due to disruption of key interactions with the enzyme. |

| Replacement with Carboxylate | Changes the coordination geometry and charge of the zinc-binding group. | Generally results in lower potency compared to hydroxamates. mdpi.com |

| Replacement with a Phosphinate | Introduces a different electronic environment around the coordinating atoms. | Can lead to potent inhibitors with potentially different selectivity profiles. |

Impact of Peptide Backbone Modifications on Biological Activity of Z-Pro-D-Leu-D-Ala-NHOH Analogs

Beyond the individual amino acid residues, modifications to the peptide backbone itself can significantly influence the biological activity of Z-Pro-D-Leu-D-Ala-NHOH analogs. These modifications can alter the conformational flexibility of the peptide, improve its metabolic stability, and introduce new interactions with the target enzyme.

Examples of backbone modifications include N-methylation of the amide bonds, the introduction of aza-amino acids, or the replacement of amide bonds with bioisosteres. These changes can have a profound effect on the peptide's secondary structure and its ability to adopt the bioactive conformation required for enzyme inhibition. For instance, N-methylation can restrict conformational freedom and prevent the formation of certain hydrogen bonds, which can either be beneficial or detrimental to activity depending on the specific context.

Role of Hydroxamate Moiety in Target Engagement and Selectivity of Z-Pro-D-Leu-D-Ala-NHOH

The hydroxamate moiety is the cornerstone of target engagement for Z-Pro-D-Leu-D-Ala-NHOH, acting as a bidentate ligand that chelates the catalytic zinc ion within the enzyme's active site. This interaction is a primary driver of the inhibitor's potency. The geometry of the hydroxamate-zinc complex is crucial for stabilizing the inhibitor-enzyme interaction.

While the hydroxamate group is a powerful zinc binder, it is generally not sufficient to confer selectivity among different metalloproteinases. Selectivity is primarily achieved through interactions between the peptide portion of the inhibitor and the specific subsites (S1, S1', S2', etc.) of the target enzyme. However, subtle modifications to the hydroxamate moiety can influence its orientation within the active site, which in turn can affect the positioning of the peptide backbone and its interactions with the enzyme's subsites, thereby modulating selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Z-Pro-D-Leu-D-Ala-NHOH Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For the Z-Pro-D-Leu-D-Ala-NHOH series, QSAR models can be developed to predict the inhibitory potency of new analogs and to gain insights into the key molecular features that govern activity.

Descriptor Selection and Model Development for Z-Pro-D-Leu-D-Ala-NHOH Derivatives

The development of a robust QSAR model for Z-Pro-D-Leu-D-Ala-NHOH derivatives would begin with the careful selection of molecular descriptors that can quantitatively describe the structural variations within a series of analogs and correlate them with their biological activities. The main steps in this process involve dataset selection, descriptor calculation, and model generation using statistical methods. nih.gov

For a series of Z-Pro-D-Leu-D-Ala-NHOH analogs, where substitutions might be made at the proline, leucine (B10760876), or alanine (B10760859) residues, or modifications to the N-terminal benzyloxycarbonyl (Z) group, a variety of descriptors would be calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecules, such as partial charges, dipole moments, and molecular electrostatic potentials. For instance, modifications to the aromatic ring of the Z-group or the side chains of the amino acid residues would alter the electronic distribution, which can be captured by these descriptors. Studies on other hydroxamate inhibitors have shown that electron-withdrawing features can be vital for MMP inhibitory potential. periodikos.com.br

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and surface area are fundamental. More advanced steric descriptors like those derived from Comparative Molecular Field Analysis (CoMFA) can provide a 3D representation of the steric requirements for optimal binding to the MMP active site. For peptide inhibitors, the bulk and conformation of the amino acid side chains are critical for fitting into the enzyme's specificity pockets (S1', S2', etc.).

Hydrophobicity Descriptors: Lipophilicity, often expressed as LogP, is a key descriptor in QSAR studies as it influences both target binding and pharmacokinetic properties. The hydrophobicity of the amino acid side chains in the Z-Pro-D-Leu-D-Ala-NHOH sequence would significantly impact its interaction with the generally hydrophobic active site of MMPs.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly accurate information about the electronic structure of the molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Once a set of descriptors is calculated for a training set of Z-Pro-D-Leu-D-Ala-NHOH analogs with known inhibitory activities (e.g., IC50 or Ki values), a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR) is a common starting point, but more advanced techniques like Partial Least Squares (PLS) and machine learning algorithms (e.g., Support Vector Machines, Random Forest) are often employed to handle the complexity and potential non-linearity of the data.

For instance, a hypothetical QSAR study on a series of Z-Pro-D-Leu-D-Ala-NHOH analogs might yield a model that indicates that increased hydrophobicity at the leucine position and specific steric bulk at the alanine position are positively correlated with inhibitory activity against a particular MMP.

Illustrative Data Table for Descriptor Selection:

| Analog | Modification | IC50 (nM) | LogP | Molecular Weight | Steric Descriptor (e.g., Molar Refractivity) | Electronic Descriptor (e.g., Dipole Moment) |

| 1 | Parent (Z-Pro-D-Leu-D-Ala-NHOH) | 50 | 2.5 | 448.5 | 120.3 | 3.1 |

| 2 | Leu -> Ile | 45 | 2.8 | 448.5 | 120.3 | 3.0 |

| 3 | Ala -> Val | 75 | 2.9 | 462.5 | 125.1 | 3.3 |

| 4 | Z -> 4-Cl-Z | 30 | 3.2 | 483.0 | 125.4 | 4.5 |

| 5 | Pro -> Hyp | 90 | 2.1 | 464.5 | 119.8 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Power and Validation of QSAR Models for Z-Pro-D-Leu-D-Ala-NHOH

The ultimate goal of developing a QSAR model for Z-Pro-D-Leu-D-Ala-NHOH analogs is to have a tool that can accurately predict the biological activity of novel, untested compounds. Therefore, rigorous validation of the QSAR model is a critical step. nih.gov Validation ensures that the model is not a result of chance correlation and has true predictive power.

The validation of a QSAR model is typically performed using both internal and external validation techniques:

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. The most common method is cross-validation , particularly the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation: This is a more stringent test of the model's predictive power. It involves using the developed QSAR model to predict the biological activities of a separate set of compounds, known as the test set , which were not used in the model development. The predictive ability is then assessed by calculating the correlation coefficient (R²_pred) between the predicted and observed activities for the test set. A high R²_pred value (typically > 0.6) indicates that the model has good external predictive power. uniroma1.it

Other statistical parameters used to evaluate the predictive power of a QSAR model include the root mean square error of prediction (RMSEP) and the mean absolute error (MAE).

For a QSAR model developed for Z-Pro-D-Leu-D-Ala-NHOH derivatives, a high predictive power would mean that the model can reliably guide the synthesis of new analogs with potentially improved inhibitory potency. For example, if the model predicts that a specific substitution on the proline ring would enhance activity, this hypothesis can be tested experimentally.

Illustrative Data Table for QSAR Model Validation:

| Parameter | Value | Interpretation |

| Training Set Statistics | ||

| Number of Compounds | 25 | |

| R² (Coefficient of Determination) | 0.85 | Goodness of fit of the model to the training data. |

| Internal Validation | ||

| q² (Leave-One-Out Cross-Validation) | 0.72 | Good internal predictive ability. |

| Test Set Statistics | ||

| Number of Compounds | 8 | |

| R²_pred (Predictive R²) | 0.78 | Good external predictive power for new compounds. |

| RMSEP (Root Mean Square Error of Prediction) | 0.25 | Low prediction error. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical and Bioanalytical Methodologies for Z Pro D Leu D Ala Nhoh

Chromatographic Separation Techniques for Z-Pro-D-Leu-D-Ala-NHOH

Chromatographic techniques are fundamental for the assessment of purity and the resolution of stereoisomers of Z-Pro-D-Leu-D-Ala-NHOH. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for these purposes.

Reversed-phase HPLC (RP-HPLC) and UPLC are the gold standards for determining the purity of synthetic peptides like Z-Pro-D-Leu-D-Ala-NHOH. moravek.com These techniques separate the target peptide from impurities that may arise during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. The enhanced resolution and speed of UPLC, which utilizes columns with sub-2 µm particles, make it particularly advantageous for high-throughput purity analysis and the development of isolation strategies. waters.combiopharminternational.comwaters.com

The separation is typically achieved using a C18 or C8 stationary phase with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. ymc.co.jphplc.eu Detection is commonly performed using UV spectrophotometry at a wavelength of 214-220 nm, where the peptide bond absorbs strongly.

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis of Z-Pro-D-Leu-D-Ala-NHOH

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 20 min | 10-70% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 215 nm | UV at 215 nm |

| Injection Vol. | 10 µL | 2 µL |

Given that Z-Pro-D-Leu-D-Ala-NHOH contains two D-amino acid residues (D-Leu and D-Ala), it is critical to verify their enantiomeric purity and to separate potential diastereomeric impurities that may have formed during synthesis. Chiral chromatography is the definitive method for this analysis. sigmaaldrich.com The presence of multiple chiral centers can make the separation of all possible stereoisomers challenging. sigmaaldrich.com

Direct chiral separation can be attempted using chiral stationary phases (CSPs) that can resolve peptide enantiomers and diastereomers. chromatographyonline.comchiraltech.com CSPs based on cyclodextrins, macrocyclic glycopeptides (like vancomycin (B549263) or teicoplanin), or cinchona alkaloids have proven effective for separating amino acids and small peptides. sigmaaldrich.commdpi.com An alternative, indirect approach involves hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent and subsequent analysis on a standard achiral column. However, direct analysis of the intact peptide is often preferred to avoid potential racemization during hydrolysis.

Table 2: Hypothetical Chiral HPLC Method for Diastereomeric Purity of Z-Pro-D-Leu-D-Ala-NHOH

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Vancomycin-based) |

| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., Ammonium Acetate) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm / Mass Spectrometry |

Mass Spectrometry-Based Detection and Quantification of Z-Pro-D-Leu-D-Ala-NHOH in Complex Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and selectivity required for the detection and quantification of Z-Pro-D-Leu-D-Ala-NHOH in complex biological matrices such as plasma or tissue homogenates. nih.gov

The development of a robust LC-MS/MS (B15284909) method involves the optimization of several parameters. For a tetrapeptide like Z-Pro-D-Leu-D-Ala-NHOH, electrospray ionization (ESI) in positive mode is typically employed. The method relies on selected reaction monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored for quantification. youtube.com

Initial method development includes direct infusion of the compound to determine the optimal precursor and product ions and to tune parameters like collision energy and cone voltage. The molecular weight of Z-Pro-D-Leu-D-Ala-NHOH is 448.51 g/mol , so the expected [M+H]+ precursor ion would be at m/z 449.5. Fragmentation would likely occur at the peptide bonds, yielding predictable product ions.

Table 3: Predicted LC-MS/MS (SRM) Parameters for Z-Pro-D-Leu-D-Ala-NHOH

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 449.5 |

| Product Ion (Q3) | e.g., m/z 336.4 (loss of Ala-NHOH) |

| Collision Energy | Optimized value (e.g., 15-25 eV) |

| Dwell Time | 100-200 ms |

When quantifying analytes in biological matrices, matrix effects—the suppression or enhancement of ionization due to co-eluting endogenous components—are a significant concern. nih.goveijppr.comtandfonline.com Phospholipids (B1166683) from plasma are a common source of matrix effects in ESI. chromatographyonline.com To mitigate these effects and correct for variability in sample preparation and instrument response, the use of an appropriate internal standard (IS) is essential. bioanalysis-zone.com

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing 13C and/or 15N), as it has nearly identical chemical and physical properties to the analyte. nih.govpharmiweb.com If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove the majority of matrix components prior to LC-MS/MS analysis. eijppr.com

Table 4: Strategies to Mitigate Matrix Effects for Z-Pro-D-Leu-D-Ala-NHOH Analysis

| Strategy | Description |

|---|---|

| Sample Preparation | Use of solid-phase extraction (SPE) to selectively isolate the peptide and remove phospholipids and proteins. |

| Chromatography | Optimization of the LC gradient to separate Z-Pro-D-Leu-D-Ala-NHOH from early-eluting, ion-suppressing matrix components. |

| Internal Standard | Use of a stable isotope-labeled Z-Pro-D-Leu-D-Ala-NHOH (e.g., with a 13C, 15N-labeled Leucine) added at the beginning of the sample preparation process. nih.gov |

Spectroscopic Characterization for Conformation and Purity of Z-Pro-D-Leu-D-Ala-NHOH

Spectroscopic techniques are invaluable for confirming the structure, assessing purity, and investigating the conformational properties of Z-Pro-D-Leu-D-Ala-NHOH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. 1H and 13C NMR can confirm the primary structure and the presence of all expected functional groups. The proline residue is of particular interest, as the X-Pro peptide bond can exist in both cis and trans conformations, which can be distinguished by characteristic differences in the 13C chemical shifts of the proline β and γ carbons. researchgate.netresearchgate.net Two-dimensional NMR experiments, such as COSY and NOESY, can provide further information about through-bond and through-space connectivities, helping to define the peptide's solution conformation.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. The presence of D-amino acids can induce specific conformational preferences, such as β-turns or other folded structures. subr.edunih.gov The CD spectrum of Z-Pro-D-Leu-D-Ala-NHOH would provide a signature of its global conformation in solution. Changes in the CD spectrum upon varying solvent or temperature can offer insights into the stability of its secondary structure. For instance, a peptide rich in D-alanine might adopt a specific turn structure that would be identifiable by its characteristic CD bands. subr.edu

Table 5: Summary of Spectroscopic Techniques for Z-Pro-D-Leu-D-Ala-NHOH Characterization

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| 1D/2D NMR | Primary structure confirmation, cis/trans isomerization of the Proline residue, solution conformation. | Distinct signals for cis and trans isomers of the Proline Cβ and Cγ. NOE cross-peaks indicating spatial proximities of protons. researchgate.net |

| Circular Dichroism (CD) | Secondary structure content (e.g., β-turns, random coil), conformational stability. | A characteristic spectrum indicative of a turn structure, potentially influenced by the D-amino acid residues. nih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment. | A major ion corresponding to the calculated molecular weight (448.51 Da). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Z-Pro-D-Leu-D-Ala-NHOH

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of peptides and their derivatives in solution. For Z-Pro-D-Leu-D-Ala-NHOH, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments would provide a detailed atom-by-atom map of the molecule's covalent framework and spatial arrangement.

¹H NMR spectroscopy would offer initial insights into the primary structure. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyloxycarbonyl (Z) group, the aliphatic protons of the proline, D-leucine, and D-alanine residues, and the exchangeable amide and hydroxyl protons. The integration of these signals would correspond to the number of protons in each chemical environment, confirming the presence of the constituent amino acids.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each carbon atom in the molecule, from the carbonyls of the peptide bonds to the aliphatic carbons of the amino acid side chains, would resonate at a characteristic chemical shift, confirming the molecular composition.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments would reveal proton-proton coupling networks within each amino acid residue, allowing for the unambiguous assignment of all spin systems.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, providing crucial information for sequencing the peptide and confirming the connectivity between the Z-group, the amino acid residues, and the C-terminal hydroxamic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is vital for determining the three-dimensional conformation of the peptide backbone and the orientation of the side chains.

The following table represents typical ¹H NMR chemical shifts expected for the amino acid residues within Z-Pro-D-Leu-D-Ala-NHOH in a common NMR solvent like DMSO-d₆.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| D-Ala α-H | 4.1 - 4.3 | quintet |

| D-Ala β-H₃ | 1.2 - 1.4 | doublet |

| D-Leu α-H | 4.2 - 4.4 | multiplet |

| D-Leu β-H₂ | 1.5 - 1.7 | multiplet |

| D-Leu γ-H | 1.4 - 1.6 | multiplet |

| D-Leu δ-H₆ | 0.8 - 0.9 | doublet |

| Pro α-H | 4.1 - 4.3 | triplet |

| Pro β-H₂ | 1.8 - 2.1 | multiplet |

| Pro γ-H₂ | 1.7 - 2.0 | multiplet |

| Pro δ-H₂ | 3.3 - 3.6 | multiplet |

| Z-group CH₂ | 5.0 - 5.2 | singlet |

| Z-group C₆H₅ | 7.2 - 7.4 | multiplet |

| NH (amide) | 7.5 - 8.5 | doublet |

| NHOH | 9.0 - 10.0 | broad singlet |

| OH (hydroxamic) | 10.5 - 11.5 | broad singlet |

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent, temperature, and pH.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of Z-Pro-D-Leu-D-Ala-NHOH

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its secondary structure. nih.govyoutube.comsemanticscholar.orgkhanacademy.orgyoutube.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For Z-Pro-D-Leu-D-Ala-NHOH, the IR spectrum would exhibit characteristic absorption bands for the various functional groups. The amide I band (primarily C=O stretching) and amide II band (a combination of N-H bending and C-N stretching) are particularly sensitive to the peptide's secondary structure. youtube.com The presence of the benzyloxycarbonyl group would be confirmed by aromatic C-H and C=C stretching vibrations, as well as a strong carbonyl absorption. The hydroxamic acid group would also have a distinct carbonyl stretching frequency and O-H and N-H stretching vibrations.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For Z-Pro-D-Leu-D-Ala-NHOH, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic ring of the Z-group and the aliphatic side chains of the amino acids. acs.orgresearchgate.net The proline ring vibrations can also be probed using Raman spectroscopy. nih.govsemanticscholar.orgscispace.com

The table below summarizes the expected vibrational frequencies for the key functional groups in Z-Pro-D-Leu-D-Ala-NHOH.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide (peptide bond) | N-H stretch | 3250 - 3350 | 3250 - 3350 |

| Amide I (C=O stretch) | 1630 - 1680 | 1630 - 1680 | |

| Amide II (N-H bend) | 1510 - 1570 | 1510 - 1570 | |

| Z-group (urethane) | C=O stretch | 1690 - 1710 | 1690 - 1710 |

| Z-group (aromatic) | C=C stretch | 1450 - 1600 | 1450 - 1600 (strong) |

| Hydroxamic acid (-CONHOH) | O-H stretch | 3100 - 3300 (broad) | 3100 - 3300 (weak) |

| C=O stretch | 1640 - 1680 | 1640 - 1680 | |

| Amino acid side chains | C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 (strong) |

Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Z-Pro-D-Leu-D-Ala-NHOH

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules, including peptides, in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-handed circularly polarized light. The presence of ordered secondary structures like α-helices, β-sheets, and turns gives rise to characteristic CD spectra.